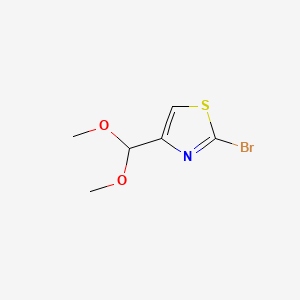

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-(dimethoxymethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2S/c1-9-5(10-2)4-3-11-6(7)8-4/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSARUSTBIZSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CSC(=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole

Introduction

The 1,3-thiazole ring is a foundational heterocyclic scaffold in the fields of medicinal chemistry and materials science.[1] Recognized as a "privileged structure," its derivatives are components of numerous FDA-approved drugs and exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3][4] The strategic functionalization of the thiazole core is paramount for the development of novel chemical entities with tailored properties.

This technical guide provides a comprehensive analysis of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole, a versatile and strategically important synthetic intermediate. While direct experimental data for this specific compound is limited, its chemical behavior can be expertly extrapolated from the well-established reactivity of its constituent functional groups and related thiazole analogs. This document will serve as a technical resource for researchers, scientists, and drug development professionals by detailing the molecule's physicochemical properties, reactivity profile, and profound utility in synthetic applications, thereby enabling the design of complex molecular architectures.

Molecular Structure and Physicochemical Properties

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole possesses a unique combination of functional groups that dictate its chemical behavior: a nucleophilic thiazole ring, a reactive C-Br bond at the electron-deficient C2 position, and an acid-labile dimethoxymethyl acetal at the C4 position, which serves as a protected aldehyde.

| Property | Value / Description | Source |

| IUPAC Name | 2-bromo-4-(dimethoxymethyl)-1,3-thiazole | PubChem |

| Molecular Formula | C₅H₆BrNOS | [5] |

| Molecular Weight | 224.08 g/mol | Calculated |

| Monoisotopic Mass | 222.93535 Da | [5] |

| CAS Number | Not explicitly assigned; refer to PubChem CID. | |

| PubChem CID | 107511765 | [5] |

| Appearance | Predicted to be a liquid or low-melting solid, potentially yellow or brown, similar to other brominated thiazoles.[6] | Inferred |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF). | Inferred |

| Predicted XlogP | 1.7 | [5] |

Spectroscopic Signature (Predicted)

While a published spectrum is not available, the expected spectroscopic characteristics can be reliably predicted based on its structure.

-

¹H NMR: The proton spectrum is expected to be simple and diagnostic.

-

A singlet at ~7.5-8.0 ppm for the C5-H proton.

-

A singlet at ~5.5-6.0 ppm for the methine proton of the dimethoxymethyl group (-CH(OMe)₂).

-

A singlet at ~3.3-3.5 ppm for the six equivalent protons of the two methoxy groups (-OCH₃).

-

-

¹³C NMR: Key predicted shifts include:

-

The C2 carbon (bearing the bromine) would appear around 140-150 ppm.

-

The C4 and C5 carbons would resonate in the aromatic region (~115-150 ppm).

-

The acetal carbon (-C H(OMe)₂) would be found around 100-105 ppm.

-

The methoxy carbons (-OC H₃) would appear further upfield, around 55-60 ppm.

-

-

Mass Spectrometry: The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Utility

The primary value of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole lies in its capacity to undergo selective transformations at its distinct functional groups. It serves as a bifunctional building block, allowing for sequential or orthogonal chemical modifications.

Reactions at the C2-Position: The Carbon-Bromine Bond

The bromine atom at the C2 position is the most versatile reaction handle on the molecule. This position is electron-deficient, making the C-Br bond susceptible to oxidative addition by transition metal catalysts and amenable to the formation of organometallic reagents.

Cross-coupling reactions are among the most powerful methods for C-C bond formation in modern organic synthesis.[7] 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is an excellent substrate for these transformations.

-

Suzuki-Miyaura Coupling: This reaction couples the thiazole with an organoboron reagent (boronic acid or ester) and is favored for its mild conditions and the low toxicity of its byproducts.[7][8] It is a cornerstone for synthesizing 2-aryl or 2-vinyl thiazoles. The choice of palladium catalyst, ligand, and base is critical and must be optimized for sterically hindered or electronically demanding substrates.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried flask, add 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%) with a suitable ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).[8]

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heat the reaction mixture, often under reflux or with microwave irradiation, for 2-24 hours, monitoring progress by TLC or LC-MS.[9][10]

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 2-substituted thiazole derivative.

-

Stille Coupling: This reaction uses an organotin reagent and is highly tolerant of various functional groups.[11] While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks compared to the Suzuki coupling.[11][12]

The C-Br bond allows for the generation of potent carbon nucleophiles, effectively reversing the inherent electrophilicity of the C2 carbon—a process known as "umpolung".[13]

-

Grignard Reagent Formation: Reaction with activated magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) generates the corresponding thiazol-2-ylmagnesium bromide.[13][14] This Grignard reagent is a strong nucleophile and a strong base, necessitating strict anhydrous conditions to prevent quenching by protic solvents like water or alcohols.[13][15] The resulting nucleophile can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide.[16]

Experimental Protocol: General Procedure for Grignard Reaction

-

Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under an inert atmosphere (Argon or Nitrogen).

-

To a flask containing magnesium turnings (1.2-1.5 eq.), add anhydrous diethyl ether or THF. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[13]

-

Add a solution of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole (1.0 eq.) in the anhydrous solvent dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed, indicating the formation of the Grignard reagent.

-

Cool the reaction mixture (e.g., to 0 °C) and add a solution of the desired electrophile (e.g., an aldehyde or ketone, 1.0 eq.) dropwise.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution, followed by an acidic workup if necessary.[15]

-

Extract the product with an organic solvent, dry, and purify by column chromatography.

Reactions at the C4-Position: The Dimethoxymethyl Acetal

The dimethoxymethyl group is a stable protecting group for a formyl (aldehyde) functionality. This allows for extensive modification at the C2-position without interference from a highly reactive aldehyde.

-

Acid-Catalyzed Deprotection: The acetal can be efficiently hydrolyzed to the corresponding 2-bromo-1,3-thiazole-4-carbaldehyde under mild acidic conditions (e.g., aqueous HCl, formic acid). This transformation unmasks the aldehyde, which can then participate in a wide range of subsequent reactions, including:

-

Reductive amination to form secondary and tertiary amines.

-

Wittig reactions to generate alkenes.

-

Oxidation to a carboxylic acid.

-

Addition of organometallic reagents to form secondary alcohols.

-

This deprotection step is a key strategic move, enabling the creation of highly functionalized thiazoles that would be difficult to synthesize directly.

Reactivity of the Thiazole Ring: Electrophilic Aromatic Substitution

The thiazole ring itself can undergo electrophilic aromatic substitution. The outcome is directed by the existing substituents. The dimethoxymethyl group at C4 is weakly electron-donating by induction, which activates the ring, while the bromo group at C2 is electron-withdrawing and deactivating.[17] The preferred site of electrophilic attack is therefore the C5 position, which is activated by the C4-substituent and is the most electron-rich carbon on the ring.[17] Reactions such as nitration or halogenation would be expected to occur selectively at C5 under appropriate conditions.

Strategic Applications in Research and Development

The true power of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole lies in its role as a versatile building block for constructing libraries of complex molecules for drug discovery and materials science.

Sources

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 2-bromo-4-(methoxymethyl)-1,3-thiazole (C5H6BrNOS) [pubchemlite.lcsb.uni.lu]

- 6. chemimpex.com [chemimpex.com]

- 7. Lab Reporter [fishersci.co.uk]

- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cem.de [cem.de]

- 10. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Stille Coupling [organic-chemistry.org]

- 13. adichemistry.com [adichemistry.com]

- 14. community.wvu.edu [community.wvu.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. benchchem.com [benchchem.com]

Technical Whitepaper: 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole as a Pivotal Scaffold

Executive Summary & Physiochemical Identity

In the architecture of modern drug discovery, 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole (CAS: 1313399-79-9) serves as a high-value "linchpin" intermediate. Its structural significance lies in its orthogonal reactivity : it possesses a reactive electrophile (C-2 bromide) for immediate functionalization and a masked electrophile (C-4 acetal) that remains inert until activation.

This dual-functionality allows medicinal chemists to construct complex thiazole-based pharmacophores—common in kinase inhibitors and anti-infectives—without the polymerization risks associated with free aldehydes during metal-catalyzed cross-couplings.

Core Physiochemical Data

| Property | Value | Technical Note |

| Molecular Formula | C₆H₈BrNO₂S | Heteroatom-rich scaffold |

| Molecular Weight | 238.10 g/mol | Average weight based on standard atomic abundance |

| Exact Mass | 236.946 (⁷⁹Br)238.944 (⁸¹Br) | Critical for MS: Expect a 1:1 doublet intensity |

| CAS Number | 1313399-79-9 | Primary identifier for the dimethyl acetal variant |

| Physical State | Pale yellow oil/low-melting solid | Sensitive to prolonged moisture exposure (hydrolysis risk) |

| Solubility | DCM, THF, MeOH, EtOAc | High solubility in organic solvents; poor in water |

Strategic Utility: The "Shield and Sword" Mechanism

The utility of this molecule is defined by the stability differential between its two functional groups.

-

The Sword (C-2 Bromide): The bromine at the 2-position is highly activated for oxidative addition by Palladium (Pd) or Nickel (Ni) catalysts. It participates readily in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

-

The Shield (C-4 Acetal): The dimethoxymethyl group acts as a robust protecting group for the aldehyde. Free aldehydes are susceptible to nucleophilic attack, oxidation, or condensation during basic coupling reactions. The acetal is stable under basic/nucleophilic conditions (pH > 7) but is quantitatively cleaved to the aldehyde under acidic conditions (pH < 4).

Visualization: Divergent Synthetic Pathways

The following diagram illustrates how this single scaffold branches into three distinct chemical spaces based on the reagent choice.

Caption: Divergent synthesis pathways originating from the 2-bromo-4-(dimethoxymethyl)-1,3-thiazole scaffold.

Experimental Protocols

Protocol A: C-2 Functionalization via Suzuki-Miyaura Coupling

Objective: To attach an aryl group to the 2-position while retaining the acetal protection.

Rationale: The acetal is stable to the aqueous base (Na₂CO₃) required for the Suzuki cycle, whereas a free aldehyde might undergo Cannizzaro disproportionation or aldol condensation.

-

Setup: In a flame-dried Schlenk tube, dissolve 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) and Na₂CO₃ (2.0 equiv).

-

Reaction: Heat to 80°C under Argon for 4–12 hours.

-

Self-Validation Check (TLC): Monitor the disappearance of the starting bromide. The product will typically be more polar (lower R_f) if the boronic acid contains polar groups, or less polar if it is a simple aryl.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Acetal Deprotection (Aldehyde Release)

Objective: To unmask the aldehyde for subsequent reductive amination or Wittig olefination.

Rationale: Acetal hydrolysis is thermodynamically favored in the presence of water and acid, driving the equilibrium toward the aldehyde and methanol.

-

Solubilization: Dissolve the coupled acetal intermediate (from Protocol A) in THF (0.1 M concentration).

-

Acidification: Add 2N HCl (5.0 equiv) dropwise at 0°C.

-

Hydrolysis: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Self-Validation Check (NMR): Take a small aliquot, work it up (mini-extraction), and run a quick ¹H NMR. The disappearance of the acetal proton (~5.5 ppm) and appearance of the aldehyde proton (~10.0 ppm) confirms completion.

-

-

Neutralization: Carefully quench with sat. NaHCO₃ (gas evolution will occur). Extract with DCM.

Analytical Validation (Self-Validating Systems)

Reliable identification of this molecule relies on two distinct spectroscopic signatures.[1]

A. Mass Spectrometry (The Bromine Doublet)

Because Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the mass spectrum provides an unmistakable "fingerprint."

-

Expected Pattern: A 1:1 doublet separated by 2 mass units.

-

M Peak (⁷⁹Br): ~236.9 m/z

-

M+2 Peak (⁸¹Br): ~238.9 m/z

-

Interpretation: If you see a single peak, you have lost the bromine (dehalogenation). If the ratio is 3:1 (Cl pattern), you have the wrong halogen. The 1:1 ratio is the validity check.

B. ¹H NMR Spectroscopy (The Acetal Shift)

The acetal group provides a unique diagnostic region in the NMR spectrum, distinct from aromatic or alkyl protons.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| Thiazole C-5 H | 7.40 – 7.60 | Singlet (s) | 1H |

| Acetal Methine (-CH-) | 5.30 – 5.50 | Singlet (s) | 1H |

| Methoxy Groups (-OCH₃) | 3.30 – 3.40 | Singlet (s) | 6H |

Visualization: Analytical & Reaction Workflow

Caption: Step-by-step decision tree for processing the 2-bromo-4-(dimethoxymethyl)-1,3-thiazole scaffold.

References

-

Guidechem Chemical Database. (2024). Compound Summary for CAS 1313399-79-9. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 107511765 (Methoxymethyl analog reference). Retrieved from

-

Sigma-Aldrich. (2024). 2-Bromothiazole Derivatives: Handling and Reactivity Guide. Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Acetal Protection Mechanisms).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Reference for Suzuki Protocol stability).

Sources

Technical Monograph: 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole

High-Value Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity : the C2-bromide serves as an electrophilic "warhead" for metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi), while the C4-dimethoxymethyl group acts as a "masked" aldehyde (acetal), stable under basic coupling conditions but readily convertible to a reactive formyl group under acidic conditions. This guide details the physicochemical properties, synthetic utility, and validated experimental protocols for leveraging this scaffold in drug discovery.[1]

Part 1: Structural Analysis & Physicochemical Properties

Identity Card

| Property | Data |

| IUPAC Name | 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole |

| Molecular Formula | |

| Molecular Weight | 238.10 g/mol |

| Physical State | Pale yellow oil to low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| Stability | Moisture sensitive (acetal hydrolysis); Light sensitive (C-Br bond) |

| Storage | Inert atmosphere ( |

Structural Reactivity Logic

The molecule possesses two distinct reactive centers that allow for sequential, controlled functionalization:

-

Position 2 (C-Br): The electron-deficient nature of the thiazole ring makes the C2-bromine highly activated for oxidative addition to Pd(0) species. It is significantly more reactive than comparable phenyl bromides.

-

Position 4 (Acetal): The dimethoxymethyl group is a steric and electronic mask. It prevents side reactions (like nucleophilic attack on the carbonyl) during C2-functionalization.

Part 2: Synthetic Routes & Production[3]

The synthesis of this scaffold generally follows two primary industrial routes, balancing cost against regioselectivity.

Route A: The "Protect-First" Strategy (Recommended)

This route begins with 2-bromo-4-formylthiazole. The aldehyde is protected before any metal-catalyzed coupling to prevent catalyst poisoning or side reactions.

-

Starting Material: 2-Bromo-1,3-thiazole-4-carbaldehyde.

-

Reagent: Trimethyl orthoformate (TMOF) or Methanol.

-

Catalyst: p-Toluenesulfonic acid (pTsOH) or

. -

Mechanism: Acid-catalyzed nucleophilic addition of methanol to the carbonyl.

Route B: The Hantzsch Cyclization (De Novo)

Constructing the ring from acyclic precursors.

-

Precursors: 1,1-dimethoxy-3-bromo-propan-2-one + Thiourea.

-

Cyclization: Forms the 2-aminothiazole intermediate.

-

Sandmeyer Reaction: Diazotization (

) followed by bromination (

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: C2-Functionalization via Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C2 position without hydrolyzing the C4-acetal.

Reagents:

-

Scaffold: 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole (1.0 equiv)

-

Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, anhydrous)[2] -

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon flow.

-

Charging: Add the scaffold (1.0 mmol, 238 mg), boronic acid (1.2 mmol), and base (2.0 mmol) to the tube.

-

Degassing: Add 1,4-Dioxane (5 mL). Sparge with Argon for 10 minutes. Critical Step: Oxygen removal prevents homocoupling and catalyst deactivation.

-

Catalyst Addition: Add

(0.03 mmol) quickly against Argon flow. Seal the tube. -

Reaction: Heat to 80°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide (

) should disappear; a fluorescent product spot ( -

Workup: Cool to RT. Filter through a Celite pad. Concentrate filtrate.

-

Validation:

NMR should show the retention of the acetal singlet (~5.5 ppm) and two methoxy singlets (~3.3 ppm), confirming the protecting group survived.

Protocol 2: C4-Acetal Deprotection (Unmasking)

Objective: To release the aldehyde for subsequent reductive amination.

Reagents:

-

Substrate: C2-substituted-4-(dimethoxymethyl)thiazole

-

Acid: 2N HCl (aqueous)

-

Solvent: THF[3]

Methodology:

-

Dissolve the substrate in THF (0.1 M concentration).

-

Add 2N HCl (5 equiv) dropwise at 0°C.

-

Allow to warm to RT and stir for 1–2 hours.

-

Endpoint: LC-MS will show a mass shift of -46 Da (loss of

and gain of -

Neutralization: Quench with saturated

carefully to pH 7. Extract with EtOAc.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the "Orthogonal Workflow" enabled by this scaffold.

Part 5: Quality Control & Troubleshooting

Analytical Standards

-

HPLC Purity: >97% required for library synthesis.

-

Column: C18 Reverse Phase.

-

Mobile Phase:

(0.1% Formic Acid) / MeCN gradient. -

Note: Avoid prolonged exposure to acidic mobile phases during analysis to prevent on-column hydrolysis.

-

-

NMR Signature:

- 7.4–7.6 ppm (1H, s, Thiazole C5-H).

- 5.3–5.5 ppm (1H, s, Acetal CH).

- 3.3–3.4 ppm (6H, s, Methoxy groups).

Common Failure Modes

| Issue | Cause | Solution |

| Low Yield (Coupling) | Catalyst poisoning by Thiazole N | Use bidentate ligands (dppf, Xantphos) to outcompete thiazole coordination. |

| Acetal Hydrolysis | Acidic impurities in solvent | Use anhydrous, base-washed solvents (passed through basic alumina). |

| Homocoupling | Oxygen presence | Strictly degas solvents; ensure excess aryl boronic acid. |

References

-

Suzuki-Miyaura Coupling Mechanism & Protocols

-

Source: BenchChem.[1] "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine" (Analogous heteroaryl bromide chemistry).

-

-

Thiazole Synthesis & Reactivity

-

Source: Organic Chemistry Portal.[3] "Synthesis of Thiazoles" (Comprehensive guide on Hantzsch and modification methods).

-

-

Acetal Deprotection Methodologies

-

Medicinal Chemistry of Benzothiazoles/Thiazoles

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. ilkogretim-online.org [ilkogretim-online.org]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of how to acquire and interpret spectroscopic data for the structural elucidation and quality assessment of novel chemical entities.

The structural confirmation of a molecule like 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole relies on the synergistic application of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides insight into the molecule's fragmentation pattern. Together, these methods provide a detailed "fingerprint" of the molecule, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is expected to be relatively simple, exhibiting three distinct signals corresponding to the three unique proton environments in the molecule. The spectrum would be recorded in a deuterated solvent, such as deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

Thiazole Ring Proton (H-5): The single proton attached to the thiazole ring at position 5 is expected to appear as a singlet. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms and the bromine at C-2. For an unsubstituted thiazole, the H-5 proton resonates around 7.4 ppm[1]. The substitution pattern in the target molecule is expected to result in a signal in the range of δ 7.2 - 7.6 ppm .

-

Acetal Methine Proton (-CH(OCH₃)₂): The proton on the carbon atom bridging the two methoxy groups is a methine proton. This proton is deshielded by the two adjacent electronegative oxygen atoms. This signal is anticipated to appear as a singlet with a chemical shift in the region of δ 5.5 - 6.0 ppm [2].

-

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are expected to produce a single, sharp singlet due to their chemical and magnetic equivalence. This signal would typically appear in the range of δ 3.3 - 3.5 ppm .

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the five unique carbon environments in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

-

C-2 (Bromo-substituted Carbon): The carbon atom directly bonded to the bromine atom is expected to be significantly deshielded. However, the "heavy atom effect" of bromine can sometimes lead to complex shielding effects[3]. Compared to an unsubstituted C-2 of thiazole (around 151 ppm), the C-Br bond will cause a downfield shift, placing this signal in the region of δ 140 - 145 ppm [4].

-

C-4 (Thiazole Ring): This carbon is part of the aromatic system and is bonded to the dimethoxymethyl group. Its resonance is expected in the aromatic region, likely around δ 155 - 160 ppm .

-

C-5 (Thiazole Ring): The carbon atom bonded to the H-5 proton will appear in the aromatic region, typically around δ 115 - 120 ppm .

-

Acetal Methine Carbon (-CH(OCH₃)₂): The methine carbon of the acetal group is bonded to two oxygen atoms, causing a significant downfield shift. This signal is predicted to be in the range of δ 100 - 105 ppm .

-

Methoxy Carbons (-OCH₃): The two equivalent methyl carbons of the methoxy groups will give rise to a single peak, typically appearing at δ 53 - 57 ppm [5][6].

Table 1: Summary of Predicted NMR Data for 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| H-5 | 7.2 - 7.6 | Singlet | 1H | - |

| -CH(OCH₃)₂ | 5.5 - 6.0 | Singlet | 1H | - |

| -OCH₃ | 3.3 - 3.5 | Singlet | 6H | - |

| C-2 | - | - | - | 140 - 145 |

| C-4 | - | - | - | 155 - 160 |

| C-5 | - | - | - | 115 - 120 |

| -CH(OCH₃)₂ | - | - | - | 100 - 105 |

| -OCH₃ | - | - | - | 53 - 57 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of purified 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If not using the residual solvent peak for referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[7].

-

-

Spectrometer Setup and ¹H NMR Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz).

-

Insert the sample and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment with a 30° or 90° pulse.

-

Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds[7].

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquire a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon signals[7].

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the TMS or residual solvent signal.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Visualization of NMR Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions

The IR spectrum of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole will display several characteristic absorption bands corresponding to the vibrational modes of its functional groups.

-

C-H Stretching: Aromatic C-H stretching from the thiazole ring is expected to appear as a weak band just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). Aliphatic C-H stretching from the methoxy and methine groups will be observed as medium to strong bands in the 2850-3000 cm⁻¹ region.

-

Thiazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring will produce a series of bands in the 1600-1450 cm⁻¹ region[8][9]. These are often characteristic of the heterocyclic core.

-

Acetal C-O Stretching: The C-O single bond stretching vibrations of the dimethoxymethyl (acetal) group are expected to be prominent. Acetal and ether C-O stretches typically result in strong absorptions in the 1200-1000 cm⁻¹ range[10][11]. A strong, complex band system is anticipated here.

-

C-S Stretching: Vibrations involving the C-S bond of the thiazole ring are generally weak and appear in the fingerprint region, typically between 800-600 cm⁻¹.

-

C-Br Stretching: The C-Br stretching vibration is expected to produce a medium to strong absorption in the low-frequency region of the spectrum, typically between 650-550 cm⁻¹.

Table 2: Summary of Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~3100 | Aromatic C-H Stretch (Thiazole) | Weak |

| 2990-2850 | Aliphatic C-H Stretch (Acetal) | Medium-Strong |

| 1600-1450 | C=N, C=C Ring Stretch (Thiazole) | Medium |

| 1200-1000 | C-O Stretch (Acetal) | Strong, Complex |

| 650-550 | C-Br Stretch | Medium-Strong |

Experimental Protocol for FT-IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of liquid or solid samples.

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR crystal (typically diamond or zinc selenide) are clean.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor[12].

-

Sample Application: Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.

-

Pressure Application: If the sample is solid, use the pressure arm to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be analyzed for the characteristic absorption bands.

Visualization of FT-IR Workflow```dot

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a structural fingerprint that is highly useful for identification. [13][14]

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is expected to show a characteristic molecular ion peak and several key fragment ions.

-

Molecular Ion (M⁺): The molecular weight of the compound (C₆H₈BrNO₂S) is approximately 253 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 252.9 and m/z 254.9 . This M/M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the ion. [15][16]* Major Fragment Ions:

-

Loss of a Methoxy Radical ([M - •OCH₃]⁺): A common fragmentation pathway for acetals is the loss of an alkoxy radical. This would result in an ion pair at m/z 222/224 .

-

Loss of the Dimethoxymethyl Radical ([M - •CH(OCH₃)₂]⁺): Cleavage of the bond between the thiazole ring and the acetal group would lead to the formation of a bromothiazole radical cation. The loss of the C₃H₇O₂ radical (mass 75) would yield a fragment at m/z 178/180 .

-

Formation of the [M - Br]⁺ Ion: Loss of the bromine radical from the molecular ion would produce a fragment at m/z 174 .

-

Formation of the Dimethoxymethyl Cation ([CH(OCH₃)₂]⁺): The positively charged acetal fragment is a stable oxonium ion and is expected to be a prominent peak in the spectrum at m/z 75 .

-

Table 3: Summary of Predicted Major EI-MS Fragments

| m/z (Predicted) | Ion Structure / Formula | Significance |

| 253 / 255 | [C₆H₈⁷⁹/⁸¹BrNO₂S]⁺ | Molecular Ion (M/M+2) |

| 222 / 224 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| 178 / 180 | [C₄H₂⁷⁹/⁸¹BrNS]⁺ | Loss of the dimethoxymethyl group |

| 174 | [M - •Br]⁺ | Loss of the bromine radical |

| 75 | [CH(OCH₃)₂]⁺ | Stable dimethoxymethyl cation (oxonium ion) |

Experimental Protocol for Mass Spectrometry Data Acquisition

A Gas Chromatography-Mass Spectrometry (GC-MS) system is well-suited for the analysis of this volatile compound.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC-MS System Parameters:

-

Inlet: Use a split/splitless injector heated to a temperature that ensures vaporization without thermal decomposition (e.g., 250°C).

-

GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: A temperature ramp (e.g., starting at 50°C, holding for 1 minute, then ramping to 280°C at 10°C/min) will ensure good separation from any impurities.

-

MS Interface: The transfer line to the mass spectrometer should be heated (e.g., 280°C) to prevent condensation.

-

-

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at the standard energy of 70 eV. [14] * Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: Set the mass range to scan from m/z 40 to 300 to ensure capture of all relevant fragments.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum, identifying the molecular ion and key fragment ions.

Visualization of GC-MS Workflow

Caption: General workflow for GC-MS analysis.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the unambiguous structural verification of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole.

-

NMR confirms the carbon-hydrogen framework, showing the precise number and connectivity of protons and carbons.

-

IR validates the presence of key functional groups, including the thiazole ring, the C-Br bond, and the acetal C-O bonds.

-

MS establishes the molecular weight and, through its fragmentation pattern and the characteristic bromine isotope signature, confirms the elemental composition and substructural motifs.

By following the detailed protocols and applying the interpretive principles outlined in this guide, researchers can confidently acquire and analyze the necessary data to confirm the structure and purity of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole, ensuring the integrity of their scientific endeavors.

References

-

Friedel, R. A., & Sharkey, A. G., Jr. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 28(6), 940–944. Available at: [Link]

-

Filo. (2025, May 16). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Available at: [Link]

-

ResearchGate. (2025, August 6). Thiazoles: iii. Infrared spectra of methylthiazoles. Available at: [Link]

-

Friedel, R. A., & Sharkey, A. G., Jr. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 28(6), 940-944. Available at: [Link]

-

Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR. WordPress.com. Available at: [Link]

-

PubMed. (2025, April 30). High-throughput screening of acetals/ketals in edible essences via GC-Orbitrap-MS and their formation rates at room temperature. Available at: [Link]

-

Taurins, A., & Blaga, A. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry, 35(5), 423-428. Available at: [Link]

-

NIST. Thiazole. NIST WebBook. Available at: [Link]

-

Claflin, M. S., & Ziemann, P. J. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology, 53(5), 579-591. Available at: [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]

-

Tantillo, D. J., & Lodewyk, M. W. (2012). The unique effects of heavy atoms on the interpretation of NMR spectra. Annual Reports on NMR Spectroscopy, 75, 129-165. Available at: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Experimental Contents 1 Synthesis and NMR spectra. Available at: [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

Pele, L., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(5), 945-953. Available at: [Link]

-

Michigan State University. Infrared Spectroscopy. Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. (1966). The absorption spectra of some thiazines and thiazoles. Available at: [Link]

-

LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. Available at: [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Available at: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

Sources

- 1. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signa.. [askfilo.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. mse.washington.edu [mse.washington.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chemtips.wordpress.com [chemtips.wordpress.com]

- 16. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Purity and Characterization of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole

Executive Summary

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is a high-value heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] It serves as a "masked" electrophile; the bromine atom at the C2 position allows for metal-halogen exchange (lithiation) or nucleophilic aromatic substitution (

This guide provides a rigorous framework for the characterization, purity assessment, and handling of this intermediate. Due to the acid-sensitivity of the acetal group and the reactivity of the C-Br bond, standard analytical protocols must be modified to prevent artifactual degradation during testing.

Molecular Profile & Critical Quality Attributes (CQAs)

Physicochemical Properties[2][3][4]

-

IUPAC Name: 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole

-

Molecular Formula:

-

Molecular Weight: 238.10 g/mol

-

Physical State: Typically a colorless to pale yellow oil or low-melting solid.

-

Solubility: Soluble in DCM, THF, Ethyl Acetate, Methanol. Sparingly soluble in water.[2]

Impurity Profiling (CQAs)

The purity of this intermediate is defined by the absence of three specific impurity classes that arise from its synthesis and storage instability.

| Impurity Type | Identity | Origin/Mechanism | Detection Strategy |

| Impurity A | 2-Bromo-4-formylthiazole | Hydrolysis: The acetal reverts to the aldehyde in the presence of trace acid or moisture. | HPLC (Shifted RT) Distinct carbonyl stretch in IR (~1690 cm⁻¹). |

| Impurity B | 2,4-Dibromothiazole | Synthesis Byproduct: Over-bromination during the Hantzsch synthesis or bromination of the thiazole ring. | GC-MS Characteristic isotopic pattern ( |

| Impurity C | Thiazole-4-carboxaldehyde dimethyl acetal | Debromination: Protodebromination occurring during metal-halogen exchange attempts or improper storage. | 1H NMR Loss of C2-Br signal; appearance of C2-H (downfield singlet). |

Synthesis & Impurity Fate Mapping

Understanding the synthesis is crucial for anticipating impurities. The most robust route involves the protection of 2-Bromothiazole-4-carboxaldehyde (CAS 5198-80-1) using trimethyl orthoformate.

Visualization: Impurity Fate & Degradation Pathways

The following diagram maps the genesis of the target molecule and its primary degradation pathway (hydrolysis), which the analyst must prevent.

Figure 1: Synthesis and degradation logic. The red path indicates the primary stability risk during analysis.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification. The acetal methine proton provides a distinct diagnostic signal that separates the target from the aldehyde impurity.

-

Solvent:

(Neutralized with basic alumina or trace -

Key Assignments (

, 400 MHz):- 7.20 - 7.30 ppm (1H, s): Thiazole C5-H. (Confirm integration is 1:1 with acetal).

-

5.45 - 5.55 ppm (1H, s): Acetal Methine (

-

3.30 - 3.40 ppm (6H, s): Methoxy groups (

-

Impurity Flag: A singlet appearing downfield at

9.8 - 10.0 ppm indicates the presence of the aldehyde (Impurity A).

HPLC Method Development (Stability-Indicating)

Standard acidic mobile phases (0.1% TFA or Formic Acid) must be avoided as they will degrade the acetal on-column, leading to split peaks or false impurity profiles.

Recommended Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer (pH 7.5).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Thiazole ring absorption).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Avoid high temperatures to reduce hydrolysis risk).

System Suitability Criteria:

-

Tailing Factor: < 1.5 for the main peak.

-

Resolution: > 2.0 between the Target and Impurity A (Aldehyde elutes earlier due to higher polarity).

Mass Spectrometry (GC-MS)

Due to the volatility of the acetal and the bromine atom, GC-MS is excellent for confirming the halogenation state.

-

Inlet Temp: 200°C (Keep low to prevent thermal degradation).

-

Ionization: EI (70 eV).

-

Diagnostic Ions:

-

Molecular Ion: Clusters at m/z 237/239 (1:1 ratio due to

). -

Base Peak: Loss of methoxy group

.

-

Handling and Storage Guidelines

The stability of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is binary: it is stable in base and unstable in acid.

Storage Protocol

-

Container: Amber glass vial with a Teflon-lined cap.

-

Stabilizer: Add 0.5% w/w anhydrous Potassium Carbonate (

) to the solid/oil to act as an acid scavenger. -

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2-8°C (Refrigerate).

Handling Precautions

-

Avoid: Chloroform (often acidic), unbuffered water, and silica gel chromatography (acidic surface).

-

Purification: If purification is required, use neutralized silica gel (treated with 1% Triethylamine) or distillation under reduced pressure.

Analytical Workflow Diagram

The following decision tree guides the researcher through the characterization process, prioritizing non-destructive techniques first.

Figure 2: Step-by-step characterization workflow ensuring acetal integrity.

References

-

Sigma-Aldrich. (n.d.). 2-Bromothiazole-4-carboxaldehyde (CAS 5198-80-1) Product Specification. Retrieved from

- Context: Primary source for the properties of the aldehyde precursor and stability d

-

ChemicalBook. (2025). Bromoacetaldehyde dimethyl acetal (CAS 7252-83-7) Properties and Safety. Retrieved from

- Context: Provides comparative physicochemical data for the dimethoxymethyl acetal functional group stability and handling.

-

National Institutes of Health (NIH). (2019). New Series of Thiazole Derivatives: Synthesis and Structural Elucidation. PMC6560427. Retrieved from

- Context: Validates the Hantzsch synthesis methodology and NMR shift ranges for 2,4-disubstituted thiazoles.

-

BenchChem. (2025).[3] Synthesis of 4-(Methoxymethyl)thiazole Derivatives. Retrieved from

- Context: Technical protocols for methoxymethyl-substituted thiazoles, serving as a close structural analog for characteriz

Sources

Navigating the Stability and Storage of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its chemical stability and the ability to handle and store it without degradation. This technical guide provides a comprehensive overview of the stability profile of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole, drawing upon fundamental principles of organic chemistry and data from analogous structures. It offers field-proven insights into optimal storage conditions, handling procedures, and an analysis of potential degradation pathways. This document is intended to serve as an essential resource for researchers to ensure the integrity of this valuable reagent in their experimental workflows.

Introduction: The Dichotomy of Reactivity and Stability

The synthetic utility of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole lies in the orthogonal reactivity of its two key functional groups: the 2-bromo substituent on the thiazole ring and the dimethoxymethyl (acetal) group at the 4-position. The bromine atom serves as a versatile handle for cross-coupling reactions, while the acetal acts as a protected aldehyde, which can be unmasked under specific conditions. Understanding the inherent stability of each of these functionalities is paramount to its successful application. This guide will deconstruct the molecule's stability profile, offering a rationale for the recommended storage and handling protocols.

Chemical Stability Profile

The stability of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is primarily dictated by the lability of the dimethoxymethyl group and the integrity of the bromothiazole core.

The Acetal Group: A pH-Sensitive Gatekeeper

The dimethoxymethyl group is an acetal. Acetals are generally stable and unreactive in neutral to strongly basic environments.[1] This makes them excellent protecting groups for carbonyls when reactions are to be performed under such conditions.[1][2] However, the stability of acetals is highly susceptible to the presence of acid, particularly aqueous acid.[1][3]

Mechanism of Acid-Catalyzed Hydrolysis:

The hydrolysis of the acetal back to its parent aldehyde and methanol is a reversible process that is catalyzed by acid.[1][4] The generally accepted mechanism proceeds as follows:

-

Protonation: The first step involves the protonation of one of the ether oxygens of the acetal by an acid.

-

Formation of a Hemiacetal and an Oxonium Ion: The protonated acetal then eliminates a molecule of methanol to form a resonance-stabilized oxonium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocationic center of the oxonium ion.

-

Deprotonation: Loss of a proton from the resulting intermediate yields a hemiacetal.

-

Further Hydrolysis: The hemiacetal is in equilibrium with the aldehyde and alcohol.[2] Under aqueous acidic conditions, the equilibrium is driven towards the formation of the aldehyde.

Caption: Acid-catalyzed hydrolysis of an acetal to an aldehyde.

This inherent acid sensitivity means that 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole should not be stored in the presence of acidic substances or exposed to acidic conditions during workup or purification unless the cleavage of the acetal is the desired outcome.

The 2-Bromothiazole Core: A Generally Robust Heterocycle

The 2-bromothiazole moiety is a relatively stable aromatic heterocycle. Thiazole rings are found in numerous natural products and pharmaceuticals, attesting to their general stability. The bromine atom at the 2-position is synthetically valuable for reactions such as Suzuki, Stille, and Heck cross-couplings.

While generally stable, the 2-bromothiazole core can be susceptible to degradation under certain conditions:

-

Strong Nucleophiles: While the bromine is a good leaving group in transition metal-catalyzed reactions, it can also be displaced by strong nucleophiles under forcing conditions.

-

Strong Reducing Agents: Reagents like lithium aluminum hydride can potentially reduce the C-Br bond.

-

High Temperatures: As with most organic compounds, prolonged exposure to high temperatures can lead to decomposition. Thermal decomposition can release irritating and toxic gases such as nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[5][6]

Recommended Storage Conditions

Based on the chemical stability profile, the following storage conditions are recommended to ensure the long-term integrity of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 0-8 °C.[7] For long-term storage, consider freezer temperatures (-20°C).[8] | Lower temperatures slow down potential decomposition pathways. Refrigeration is a common recommendation for various bromothiazole derivatives.[6][9] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, which in the presence of trace acidic impurities, could lead to acetal hydrolysis. Also protects against oxidation. |

| Light | Store in a tightly sealed, opaque container. | Protects from light, which can catalyze the formation of radicals and lead to decomposition. |

| Container | Use a clean, dry, and tightly sealed container made of an inert material (e.g., amber glass).[10] | Prevents contamination and exposure to air and moisture.[10] |

| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents.[5][6][11] | Prevents acid-catalyzed hydrolysis of the acetal, potential reactions with the bromothiazole core, and oxidative degradation. |

Handling and Experimental Protocols

Adherence to proper handling procedures is crucial to prevent degradation and ensure the safety of the researcher.

General Handling Precautions

-

Handle in a well-ventilated area, preferably in a fume hood.[5][9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][11]

-

Wash hands thoroughly after handling.[14]

Experimental Workflow: A Self-Validating System

To maintain the integrity of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole throughout an experimental workflow, a self-validating approach should be adopted. This involves careful selection of reagents and conditions to avoid unintended side reactions.

Caption: A logical workflow for reactions using the title compound.

Step-by-Step Protocol Considerations:

-

Reaction Setup:

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the acetal.

-

If the reaction is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

-

Choose solvents that are anhydrous and free of acidic impurities.

-

-

Reagent Selection:

-

When performing reactions at the 2-bromo position (e.g., cross-coupling), ensure that the reagents and catalysts used do not create an acidic environment. Many cross-coupling reactions are run under basic conditions, which are compatible with the acetal group.

-

If the aldehyde functionality is to be deprotected, this should be a deliberate step using controlled acidic conditions (e.g., aqueous HCl, acetic acid).

-

-

Workup:

-

During aqueous workup, use neutral or slightly basic solutions (e.g., saturated sodium bicarbonate solution) to wash the organic layer. This will neutralize any trace acids and prevent acetal hydrolysis.

-

Avoid using acidic washing steps unless deprotection is intended.

-

-

Purification:

-

For column chromatography, use a neutral stationary phase like silica gel. If there is concern about the acidity of the silica gel, it can be neutralized by pre-treating with a base like triethylamine.

-

Ensure that the solvents used for elution are of high purity and free from acidic contaminants.

-

Conclusion

The stability of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is a tale of two functional groups. The robust 2-bromothiazole core provides a stable platform for a variety of chemical transformations, while the acid-labile dimethoxymethyl group offers a protected aldehyde that can be revealed on demand. By understanding the chemical principles that govern the stability of these two moieties, researchers can implement appropriate storage and handling protocols to ensure the integrity of this valuable synthetic intermediate. The key to success lies in maintaining a non-acidic and anhydrous environment, thereby preserving the acetal protecting group until its planned deprotection. This guide provides the foundational knowledge and practical steps necessary to confidently and reliably utilize 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole in research and development.

References

-

Acetal Formation. (2019, June 5). Chemistry LibreTexts. [Link]

-

Lecture 9: Acetals. (n.d.). University of Bristol. [Link]

-

Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]

-

Hydrates, Hemiacetals, and Acetals. (2026, January 22). Master Organic Chemistry. [Link]

-

Acetal. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

2-Bromo Thiazole. (n.d.). Shandong Kunda Biotechnology Co Ltd. [Link]

-

SAFETY DATA SHEET: 2-Bromothiazole. (2023, September 5). Fisher Scientific. [Link]

-

SAFETY DATA SHEET: 2-Bromo-1,4-dimethoxybenzene. (2025, September 5). Thermo Fisher Scientific. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. Acetal - Wikipedia [en.wikipedia.org]

- 5. fishersci.ie [fishersci.ie]

- 6. fishersci.com [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 180597-85-7|2-Bromo-4-(bromomethyl)thiazole|BLD Pharm [bldpharm.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. 2-Bromo Thiazole Supplier & Manufacturer in China | High Quality 2-Bromothiazole CAS 3147-55-1 | Bulk Supply, Price, Uses & Safety Data [shandong-kunda.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. derthon.com [derthon.com]

- 14. tcichemicals.com [tcichemicals.com]

Potential applications of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole in medicinal chemistry

Executive Summary

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole serves as a high-value "tactical" building block in modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity profile : it combines a highly reactive electrophile at the C2 position (bromine) with a masked electrophile at the C4 position (acetal-protected aldehyde).

For drug development professionals, this compound solves a critical synthetic challenge: How to install complex aryl/heteroaryl systems at the C2 position without compromising the sensitive C4-formyl handle required for subsequent library generation. By employing this acetal-protected scaffold, researchers can perform harsh organometallic cross-couplings first, preserving the latent aldehyde for late-stage diversification—a strategy essential for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.

Structural Analysis & Reactivity Profile

The thiazole ring is an electron-deficient heteroaromatic system, but the electron density is not uniform. Understanding this electronic landscape is prerequisite for designing successful synthetic routes.

| Position | Substituent | Electronic Character | Primary Reactivity Mode |

| C2 | Bromine (-Br) | Electron-deficient site | Nucleophilic Attack / Metal Insertion. Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Stille, Negishi) and |

| C4 | Dimethoxymethyl | Masked Electrophile | Latent Reactivity. Stable to bases and nucleophiles. Unmasks to a reactive aldehyde (formyl group) upon acidic hydrolysis. |

| C5 | Hydrogen | Electron-rich site | Electrophilic Aromatic Substitution ( |

The Strategic Advantage: Chemoselectivity

Direct use of 2-bromo-4-formylthiazole (the unprotected aldehyde) in Palladium-catalyzed couplings is often problematic. The free aldehyde can undergo:

-

Condensation reactions with basic coupling partners.

-

Oxidation/Reduction side reactions under catalytic conditions.

-

Poisoning of sensitive catalysts via coordination.

The dimethoxymethyl acetal protects the C4 position, rendering it inert to the basic, nucleophilic conditions of Suzuki or Sonogashira couplings, ensuring the C2-Br bond is the exclusive site of reaction.

Synthetic Methodologies & Protocols

The following protocols represent a validated workflow for converting this building block into a library of bioactive 2,4-disubstituted thiazoles.

Phase 1: C2-Functionalization (Suzuki-Miyaura Coupling)

Objective: Install an aryl or heteroaryl group at the C2 position while keeping the acetal intact.

Mechanism: The oxidative addition of Pd(0) into the C2-Br bond is facile due to the electron-deficient nature of the thiazole ring (similar to 2-bromopyridine).

Protocol:

-

Reagents:

-

Procedure:

-

Charge a reaction vial with substrate, boronic acid, and catalyst under Argon.[1][2]

-

Add Dioxane and aqueous Na

CO -

Heat to 80–90°C for 4–12 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable high-throughput alternative.

-

Workup: Dilute with EtOAc, wash with water/brine. The acetal remains stable under these basic conditions.

-

Phase 2: Acetal Deprotection (Activation)

Objective: Hydrolyze the dimethoxymethyl group to reveal the C4-aldehyde.

Protocol:

-

Reagents: THF (solvent), 2N HCl (aqueous).

-

Procedure:

-

Dissolve the C2-substituted intermediate in THF.

-

Add 2N HCl (5-10 equiv).

-

Stir at room temperature for 1-4 hours.

-

Monitoring: TLC/LCMS will show the disappearance of the acetal and appearance of the aldehyde peak.

-

Caution: Thiazoles are basic; the product will exist as the pyridinium salt. Neutralize carefully with saturated NaHCO

during extraction to isolate the free base.

-

Phase 3: C4-Diversification (Reductive Amination)

Objective: Generate a library of amines from the revealed aldehyde. This is a common tactic in kinase inhibitor design to target solvent-exposed regions of the ATP pocket.

Protocol:

-

Reagents:

-

Aldehyde intermediate (1.0 equiv)

-

Amine (R-NH

, 1.2 equiv) -

Reductant: NaBH(OAc)

(1.5 equiv) — Preferred over NaBH -

Solvent: DCE (Dichloroethane) or DCM.

-

-

Procedure:

-

Mix aldehyde and amine in DCE; stir for 30 mins to form the imine/hemiaminal.

-

Add NaBH(OAc)

in one portion. -

Stir at RT overnight.

-

Result: A stable secondary or tertiary amine linked to the thiazole core.

-

Medicinal Chemistry Applications

A. Kinase Inhibitors (c-Met, ROCK, Aurora)

The 2,4-disubstituted thiazole scaffold is a "privileged structure" in kinase inhibition.

-

Binding Mode: The thiazole nitrogen often acts as a Hydrogen Bond Acceptor (HBA) in the ATP hinge region.

-

C2-Aryl Group: Typically occupies the hydrophobic pocket (gatekeeper region).

-

C4-Substituent: The aldehyde-derived amine extends into the solvent-exposed region, allowing for the tuning of solubility and pharmacokinetic (PK) properties.

-

Example: Research into c-Met inhibitors has utilized thiazole carboxamides (derived from oxidation of the C4-aldehyde) to achieve nanomolar potency and high selectivity against VEGFR-2 [1].

B. Anti-Infectives (Thiopeptide Antibiotics)

Thiazole-rich peptides (thiopeptides) like Micrococcin and Thiostrepton exhibit potent activity against Gram-positive bacteria, including MRSA.

-

Role: The 2,4-disubstituted thiazole unit is a recurring motif in the macrocyclic core of these antibiotics.

-

Synthesis: The acetal-protected bromide allows for the iterative construction of "thiazole-pyridine-thiazole" chains found in these complex natural products, preventing premature polymerization or cyclization [2].

C. Fragment-Based Drug Discovery (FBDD)

In FBDD, the C4-aldehyde is a "universal handle."

-

Workflow: A library of C2-aryl thiazoles is synthesized. The C4-acetal is deprotected, and the resulting aldehydes are reacted with a diverse set of amines or hydrazines.

-

Outcome: Rapid generation of Structure-Activity Relationship (SAR) data, specifically probing the depth and polarity of the target protein's binding pocket.

Visualizing the Strategic Workflow

The following diagram illustrates the divergent synthesis pathway enabled by the acetal protection strategy.

Caption: Divergent synthesis pathway utilizing the acetal as a latent electrophile to enable harsh C2-coupling conditions before C4-diversification.

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

-

Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Source: ResearchGate (Molecules) URL:[Link]

-

2,4-Disubstituted thiazoles as multitargeted bioactive molecules. Source: Medicinal Chemistry Research (Springer) URL:[3][Link]

-

Acetals as Protecting Groups. Source: Chemistry LibreTexts URL:[Link]

Sources

An In-depth Technical Guide to 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole as a Versatile Building Block in Organic Synthesis

Introduction

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in key biological interactions have cemented its importance in medicinal chemistry.[3][4] Within the vast library of functionalized thiazoles, 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole stands out as a particularly strategic and versatile building block.

This technical guide provides an in-depth exploration of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, explore the orthogonal reactivity of its two key functional handles—the C2-bromo substituent and the C4-dimethoxymethyl group—and provide validated, step-by-step protocols for its strategic application in the synthesis of complex molecular architectures.

Physicochemical Properties and Safe Handling

A comprehensive understanding of a reagent's properties is foundational to its effective and safe use in the laboratory. The key physicochemical data for 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole are summarized below.

| Property | Value |

| Molecular Formula | C₆H₈BrNO₂S |

| Molecular Weight | 238.10 g/mol |

| Appearance | Typically a colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, CH₂Cl₂); Insoluble in water. |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at 2-8°C is recommended. |

Causality Behind Handling Procedures: Brominated heterocyclic compounds can be irritants and may have unknown toxicological properties. The recommended handling procedures, such as using personal protective equipment (PPE) and working in a well-ventilated fume hood, are standard best practices to minimize exposure. Storage under inert gas at reduced temperatures mitigates potential degradation pathways, such as hydrolysis of the acetal or slow decomposition, ensuring the reagent's purity and reactivity over time.

Synthesis of the Building Block: A Hantzsch-Based Approach

The most reliable and common method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[5][6] This methodology can be adeptly applied to generate the title compound.

Caption: General workflow for synthesizing the target building block.

Experimental Protocol: Synthesis of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole

Protocol Validation: This protocol is a representative procedure adapted from the principles of the Hantzsch thiazole synthesis.[7][8] The reaction proceeds via an initial Sₙ2 reaction of the thioamide's sulfur atom on one of the electrophilic carbons of the dibromo-acetal, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The use of a mild base like sodium bicarbonate is to neutralize the HBr formed during the reaction, preventing potential side reactions.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioformamide (1.0 eq) in absolute ethanol (100 mL).

-

Addition of Bromoacetal: To the stirring solution, add 1,3-dibromo-2,2-dimethoxypropane (1.1 eq) dropwise at room temperature.

-

Reaction: Gently heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Final Product: Purify the resulting crude oil via silica gel column chromatography (using a gradient of hexane/ethyl acetate) to yield 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole as a pure product.

Chemical Reactivity and Strategic Applications

The synthetic utility of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole stems from the distinct and orthogonally addressable reactivity of its two primary functional groups.

Transformations at the C2-Position: The Versatile Bromo Handle

The bromine atom at the C2 position is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the C2 position of the thiazole and various aryl or vinyl groups.[9][10]

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality and Trustworthiness: This protocol employs a standard palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond.[11][12] A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[12] The choice of a phosphine ligand (like PPh₃) stabilizes the palladium catalyst and promotes the reductive elimination step that forms the final product. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Setup: To a flame-dried Schlenk flask, add 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the thiazole) via syringe.

-

Reaction: Heat the mixture to 90-100°C with vigorous stirring for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography (silica gel) to obtain the 2-aryl-4-(dimethoxymethyl)-1,3-thiazole product.

For the introduction of a wider range of functionalities, metal-halogen exchange is a powerful alternative. This reaction converts the C-Br bond into a highly nucleophilic organometallic species.[13][14]

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench